molecular formula C18H27Cl2NO2 B14671100 Fenclorac diethylamine salt CAS No. 36616-54-3

Fenclorac diethylamine salt

Cat. No.: B14671100
CAS No.: 36616-54-3
M. Wt: 360.3 g/mol
InChI Key: WHBHBTMYJJMMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenclorac diethylamine salt is a non-steroidal anti-inflammatory drug (NSAID) research compound composed of fenclorac (a,m-dichloro-p-cyclohexylphenylacetic acid) and diethylamine in a 1:1 molar ratio . This salt form enhances solubility properties potentially beneficial for experimental formulations. As a potent cyclooxygenase (COX) inhibitor, it effectively reduces prostaglandin synthesis, mediating its primary research-observed effects . In preclinical studies, fenclorac demonstrated significant anti-inflammatory activity with an ED50 of 7.9 mg/kg in the carrageenan-induced paw edema model, showing approximately 13 times greater potency than aspirin, 3.4 times that of phenylbutazone, and 0.3 times that of indomethacin . The compound exhibits a notably long duration of action (18-22 hours) and effectively treats both developing and established adjuvant-induced arthritis in experimental models . Its pharmacological profile includes potent antipyretic activity, demonstrating 77 times greater potency than aspirin and twice the potency of indomethacin in reducing yeast-induced fever in rats, without affecting normal body temperature . Research indicates fenclorac possesses peripheral antinociceptive activity without central analgesic effects, classifying it as a typical NSAID in this regard . The anti-inflammatory effectiveness operates independently of the adrenopituitary axis and shows no variation based on administration route or subject sex . Importantly, studies using 51Cr-tagged erythrocytes demonstrated that, unlike indomethacin, fenclorac did not produce significant fecal blood loss in rats at twice the therapeutic ED50 dose for up to 12 days after dosing . This compound is provided exclusively for research purposes in laboratory settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

CAS No.

36616-54-3

Molecular Formula

C18H27Cl2NO2

Molecular Weight

360.3 g/mol

IUPAC Name

2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine

InChI

InChI=1S/C14H16Cl2O2.C4H11N/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;1-3-5-4-2/h6-9,13H,1-5H2,(H,17,18);5H,3-4H2,1-2H3

InChI Key

WHBHBTMYJJMMBP-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Fenclorac diethylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its esters and other substituted phenylacetic acid compounds .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison of Fenclorac Across Species

Species Plasma Half-Life (hours) Primary Excretion Route Major Metabolites
Rat 1.6 Biliary Hydroxycyclohexyl analogs
Dog 6.5 Biliary Glycolic acid derivatives
Monkey 4.2 Renal Hydroxycyclohexyl analogs
Human 3.8 Renal Glycolic acid derivatives

Table 2: NSAID Potency in Carrageenan Paw Edema Assay

Compound Relative Potency (vs. Fenclorac = 1) ED50 (mg/kg)
Fenclorac 1 7.9
Aspirin 0.08 102.7
Phenylbutazone 0.29 27.4
Ibuprofen 0.33 23.7
Indomethacin 3.33 2.4

Q & A

Q. What are the standard procedures for synthesizing Fenclorac diethylamine salt in laboratory settings?

this compound synthesis typically involves reacting Fenclorac acid with diethylamine in a stoichiometric ratio. A methodologically robust approach includes dissolving Fenclorac acid in a polar solvent (e.g., water or ethanol), adding diethylamine dropwise under controlled temperature (e.g., 50°C), and precipitating the salt via salting-out using saturated sodium chloride. Purification involves filtration and desiccation with calcium chloride. Critical parameters include pH control, reaction time, and stoichiometric precision to avoid byproducts .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC (RP-HPLC) with acetonitrile/water mobile phases (pH 2.5) and UV detection can assess purity .
  • Mass Spectrometry : GC-MS with derivatization (e.g., benzenesulfonyl chloride) provides structural confirmation and detects trace impurities. Calibration curves (0.001–1 µg/L, R² ≥ 0.999) ensure quantitation accuracy .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) validate functional groups and salt formation, such as amine protonation shifts .

Q. What are the critical parameters to monitor during the synthesis of this compound to ensure reproducibility?

Key variables include:

  • Stoichiometry : Excess diethylamine (1.2–1.5 equivalents) ensures complete acid neutralization and minimizes unreacted starting material .
  • Temperature : Maintain 50°C during dissolution to prevent premature crystallization.
  • Purification : Use gravity filtration and desiccants (calcium chloride) to avoid hygroscopic contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate proton transfer.
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent ratio, and stirring rate .

Q. What methodologies are effective in resolving discrepancies in solubility data of this compound across studies?

  • Standardized Protocols : Conduct solubility tests in buffered solutions (pH 1–12) at 25°C using USP/Ph.Eur. guidelines.
  • Cross-Validation : Compare results from HPLC, gravimetric analysis, and nephelometry to identify methodological biases .
  • Data Normalization : Account for ionic strength and counterion effects using the Hofmeister series .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Forced Degradation : Apply heat (80°C), UV light, and oxidative stress (H₂O₂) to identify degradation pathways.
  • Analytical Validation : Use stability-indicating methods (e.g., GC-MS with m/z 198 for diethylamine quantification) .

Q. What strategies should be employed when encountering contradictory bioactivity results in studies involving this compound?

  • Variable Control : Standardize cell lines, animal models, and dosing regimens to minimize biological variability.
  • Dose-Response Curves : Validate potency across multiple concentrations (e.g., IC₅₀, EC₅₀) using triplicate experiments.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to reconcile conflicting data and identify confounding factors .

Methodological Considerations

  • Data Interpretation : Use Bland-Altman plots for method comparison and Grubbs’ test for outlier detection .
  • Ethical Compliance : Ensure institutional review board (IRB) approval for biological studies and adhere to OECD GLP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.